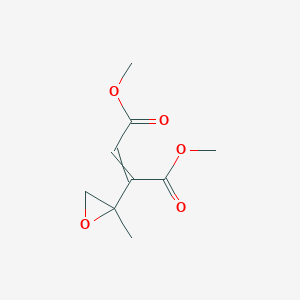
Dimethyl 2-(2-methyloxiran-2-yl)but-2-enedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(2-methyloxiran-2-yl)but-2-enedioate is a chemical compound belonging to the family of oxiranes, which are three-membered cyclic ethers containing an oxygen atom This compound is characterized by its unique structure, which includes a methyloxirane ring and a butenedioate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(2-methyloxiran-2-yl)but-2-enedioate typically involves the reaction of dimethyl maleate with an epoxidizing agent. One common method is the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), which facilitates the formation of the oxirane ring. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to optimize reaction conditions and improve efficiency. Catalysts and optimized reaction parameters are employed to enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-(2-methyloxiran-2-yl)but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Dimethyl 2-(2-methyloxiran-2-yl)but-2-enedioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions involving epoxides.
Industry: Used in the production of polymers and as a precursor in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of Dimethyl 2-(2-methyloxiran-2-yl)but-2-enedioate involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, reacting with nucleophiles to form more stable products.
Comparación Con Compuestos Similares
Similar Compounds
Oxirane (Ethylene oxide): A simpler oxirane with similar reactivity but lacks the ester functionality.
Methyloxirane (Propylene oxide): Similar structure but with a methyl group instead of the ester group.
Dimethyl maleate: The precursor in the synthesis of Dimethyl 2-(2-methyloxiran-2-yl)but-2-enedioate, lacks the oxirane ring.
Uniqueness
This compound is unique due to the presence of both the oxirane ring and the ester groups, which confer distinct reactivity and potential for diverse chemical transformations. This combination makes it a valuable compound in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
64634-85-1 |
|---|---|
Fórmula molecular |
C9H12O5 |
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
dimethyl 2-(2-methyloxiran-2-yl)but-2-enedioate |
InChI |
InChI=1S/C9H12O5/c1-9(5-14-9)6(8(11)13-3)4-7(10)12-2/h4H,5H2,1-3H3 |
Clave InChI |
BNLOEIPUSZXVGZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CO1)C(=CC(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


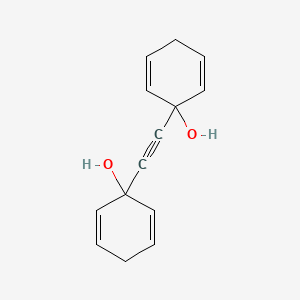

![2-[3-(5-Chlorothiophene-2-carbonyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14506475.png)
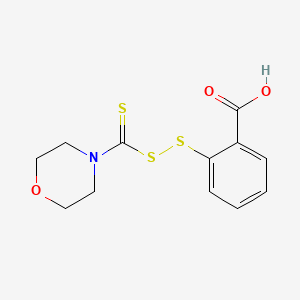

![1-[(1H-Inden-2-yl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B14506481.png)
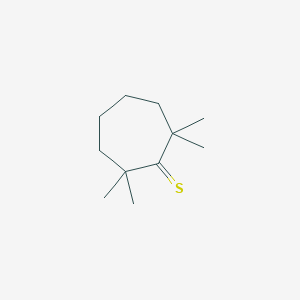
![Ethyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14506498.png)

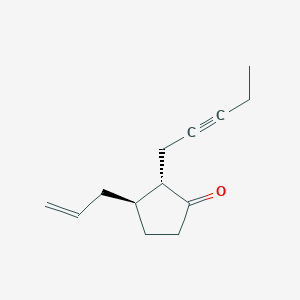
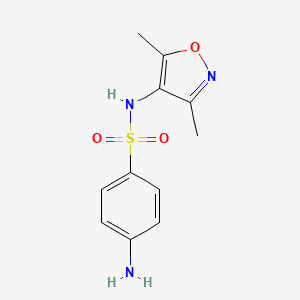


acetate](/img/structure/B14506523.png)
